molecular formula C28H23ClN8O2 B10934393 4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B10934393
M. Wt: 539.0 g/mol
InChI Key: LFJZAFNOLOJGCE-UHFFFAOYSA-N
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Description

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrazole moiety, and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, including the formation of intermediate compounds. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of aromatic rings, pyrazole moiety, and boronic acid group makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C28H23ClN8O2

Molecular Weight

539.0 g/mol

IUPAC Name

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

InChI

InChI=1S/C28H23ClN8O2/c1-15-10-20(8-9-21(15)29)38-13-17-4-6-18(7-5-17)25-32-26-24-23(19-11-31-36(3)12-19)22-16(2)33-34-28(22)39-27(24)30-14-37(26)35-25/h4-12,14,23H,13H2,1-3H3,(H,33,34)

InChI Key

LFJZAFNOLOJGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C)Cl

Origin of Product

United States

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